N-[8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-yl]-N-methyl-6-oxopiperidine-3-carboxamide
Description
N-[8-(2-methoxyethyl)-8-azabicyclo[321]octan-3-yl]-N-methyl-6-oxopiperidine-3-carboxamide is a complex organic compound featuring a bicyclic structure
Properties
IUPAC Name |
N-[8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-yl]-N-methyl-6-oxopiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O3/c1-19(17(22)12-3-6-16(21)18-11-12)15-9-13-4-5-14(10-15)20(13)7-8-23-2/h12-15H,3-11H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBNOEFAQPUFQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC2CCC(C1)N2CCOC)C(=O)C3CCC(=O)NC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-yl]-N-methyl-6-oxopiperidine-3-carboxamide typically involves multiple steps:
Formation of the 8-azabicyclo[3.2.1]octane Scaffold: This can be achieved through enantioselective construction methods, often starting from acyclic precursors that contain the necessary stereochemical information.
Introduction of the Methoxyethyl Group: This step involves the alkylation of the nitrogen atom in the bicyclic structure with 2-methoxyethyl halides under basic conditions.
Formation of the Piperidine Ring: The piperidine ring is introduced through cyclization reactions, often involving amide bond formation between the bicyclic amine and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the piperidine ring, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-[8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-yl]-N-methyl-6-oxopiperidine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: Due to its structural similarity to tropane alkaloids, it is investigated for potential therapeutic uses, including as a treatment for neurological disorders.
Biological Studies: It serves as a probe in studying the function of neurotransmitter systems, particularly those involving acetylcholine.
Chemical Biology: Used in the development of chemical tools for the modulation of biological pathways.
Industrial Applications: Potential use in the synthesis of complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and thereby influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cocaine: Another tropane alkaloid with a similar bicyclic structure but different functional groups.
Atropine: A tropane alkaloid used in medicine, particularly for its anticholinergic properties.
Scopolamine: Similar to atropine, used for its effects on the central nervous system.
Uniqueness
N-[8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-yl]-N-methyl-6-oxopiperidine-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxyethyl and piperidine moieties differentiate it from other tropane alkaloids, potentially offering unique therapeutic benefits and applications in research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
